AHU-377, also known as sacubitril hemicalcium salt, is a pharmaceutical compound primarily recognized as an antihypertensive agent. It is used in combination with valsartan in the treatment of heart failure, marketed under the brand name Entresto. This compound acts as a prodrug that inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in blood pressure regulation and cardiovascular health.
AHU-377 is classified as a neprilysin inhibitor and belongs to the class of drugs known as angiotensin receptor neprilysin inhibitors (ARNIs). This classification highlights its dual mechanism of action, combining neprilysin inhibition with angiotensin receptor blockade through its combination with valsartan .
The synthesis of AHU-377 involves several steps that typically include the formation of key intermediates followed by purification processes. A notable method involves the reaction of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride with triethylamine in dichloromethane, followed by the addition of succinic acid anhydride .
The molecular formula of AHU-377 is C48H56CaN2O10, and it has a molecular weight of approximately 861.04 g/mol . The structure features multiple functional groups that contribute to its biological activity.
The compound's structure includes:
AHU-377 primarily undergoes hydrolysis in biological systems where esterases convert it into LBQ657, its active metabolite. This reaction enhances its pharmacological efficacy by increasing the concentration of neprilysin inhibitors in circulation.
The conversion process can be summarized as follows:
This transformation is crucial for its therapeutic effects in managing heart failure.
The mechanism of action for AHU-377 involves dual inhibition:
Clinical studies have shown that this combination reduces cardiovascular mortality and hospitalization rates significantly compared to traditional therapies like angiotensin-converting enzyme inhibitors .
AHU-377 has significant applications in scientific research and clinical settings:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8